2-((3-(Dimethylamino)propyl)amino)-4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid
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Description
2-((3-(Dimethylamino)propyl)amino)-4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C17H27N3O4 and its molecular weight is 337.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Optical Properties for Diagnostic Applications A study by Fa et al. (2015) described the synthesis of a fluorescent probe for β-amyloids, showing potential in the molecular diagnosis of Alzheimer’s disease. The compound demonstrated high binding affinities toward Aβ(1–40) aggregates, offering a powerful tool for diagnosing this condition through fluorophotometry. This research highlights the compound's relevance in developing diagnostic agents for neurodegenerative diseases (Fa et al., 2015).
Crystallization Behavior in Drug Formulation Nakata et al. (2009) explored the crystallization behavior of polymorphic mixtures, providing insights into the manufacturing process of pharmaceuticals. By studying the crystallization of MPPO, a serotonin receptor blocker, they demonstrated how polymorphic compositions can be controlled, which is crucial for drug purity and efficacy. This work lays the groundwork for optimizing pharmaceutical formulations for better therapeutic outcomes (Nakata et al., 2009).
Pesticide Analysis in Agriculture Research by Zhang et al. (2008) developed a sensitive ELISA for analyzing fenthion, an organophosphorous insecticide, in fruit samples. This study underscores the compound's utility in creating assays for environmental and food safety monitoring, contributing to public health by ensuring agricultural products are free from harmful pesticide residues (Zhang et al., 2008).
Chemical Synthesis and Modification McCombie et al. (1991) investigated the generation and in situ acylation of enaminone anions, leading to a convenient synthesis pathway for various organic compounds, including pyrones and pyridinones. This research contributes to the broader field of organic synthesis, offering methodologies for constructing complex molecules with potential applications in pharmaceuticals and materials science (McCombie et al., 1991).
Molecular Structure and Anxiolytic Potentials Debaerdemaeker et al. (1993) detailed the structure of a potent anxiolytic dipeptoid, enhancing our understanding of molecular architectures that exhibit therapeutic effects. By elucidating the structure, this research aids in the design of new anxiolytic agents with improved efficacy and safety profiles (Debaerdemaeker et al., 1993).
Properties
IUPAC Name |
2-[3-(dimethylamino)propylamino]-4-(4-ethoxyanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4/c1-4-24-14-8-6-13(7-9-14)19-16(21)12-15(17(22)23)18-10-5-11-20(2)3/h6-9,15,18H,4-5,10-12H2,1-3H3,(H,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVIQGJWHRFPHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCCN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.